2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide, also known as CDDO-Me, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. It is a derivative of oleanolic acid and belongs to the class of compounds known as synthetic triterpenoids.
Mechanism of Action
2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of genes involved in antioxidant defense, detoxification, and anti-inflammatory processes. 2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide activates Nrf2 by modifying a specific cysteine residue on kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.
Biochemical and Physiological Effects
2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It also has potential therapeutic applications in the treatment of diabetes, cardiovascular diseases, and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide in lab experiments is its ability to activate the Nrf2 pathway, which is involved in many cellular processes. It also has a relatively low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using 2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is also needed to determine the optimal dosage and administration of 2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide in different disease states.
Synthesis Methods
The synthesis of 2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide involves the reaction of oleanolic acid with methyl iodide followed by the reaction of the resulting methyl oleanolate with N-bromosuccinimide to form the bromomethyl derivative. This intermediate is then reacted with 4-methoxyaniline to form the final product 2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide.
Scientific Research Applications
2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and autoimmune diseases.
properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-21(2,3)16-8-6-15(7-9-16)19(14-22)20(24)23-17-10-12-18(25-4)13-11-17/h10-13,16H,5-9H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOGAUAJHKWBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(=C(C#N)C(=O)NC2=CC=C(C=C2)OC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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